L-Thyroxine hydrochloride

Description

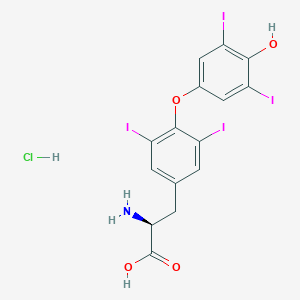

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H12ClI4NO4 |

|---|---|

Molecular Weight |

813.33 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H11I4NO4.ClH/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1H/t12-;/m0./s1 |

InChI Key |

ZQKNYJRYGNGYOT-YDALLXLXSA-N |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.Cl |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Chemical Synthesis Methodologies of L Thyroxine

Historical Synthetic Routes and Associated Challenges

The initial forays into the chemical synthesis of thyroxine laid the groundwork for future advancements but were hampered by significant limitations, particularly the lack of stereocontrol, resulting in racemic mixtures of the hormone.

Early Racemic Synthesis by Harington and Barger

In 1927, Charles Robert Harington and George Barger achieved the first total synthesis of thyroxine. oup.comquora.comnih.gov This landmark achievement confirmed the structure of the hormone, which Harington had elucidated a year prior. acs.org The synthesis commenced with the starting materials p-hydroxyanisole and 3,4,5-triiodonitrobenzene. acs.org The multi-step process involved the coupling of these precursors to form the diphenyl ether backbone of the thyroxine molecule, followed by the introduction of the alanine (B10760859) side chain. acs.org This pioneering work was a significant milestone in organic chemistry and endocrinology.

However, a critical drawback of the Harington and Barger synthesis was its production of a racemic mixture, containing both the biologically active L-thyroxine and its inactive enantiomer, D-thyroxine. quora.com At the time, methods for separating these enantiomers were inefficient, adding complexity and cost to the production of the therapeutically useful form of the hormone.

Methodological Limitations and Need for Modernization

The early synthetic routes, including that of Harington and Barger, were characterized by several significant limitations that underscored the need for modernization. These challenges included:

Use of Obsolete and Hazardous Reagents: Many of the reagents and solvents used in these early methods are now considered obsolete or too hazardous for large-scale industrial production due to safety and environmental concerns. nih.govresearchgate.netingentaconnect.combenthamdirect.com

Lack of Stereocontrol: The most significant challenge was the inability to control the stereochemistry at the chiral center of the alanine side chain, leading to the formation of a racemic mixture that necessitated a difficult and often inefficient resolution step.

Difficult Purification: The complex reaction mixtures and the presence of multiple byproducts made the purification of the final product challenging and resource-intensive.

These limitations spurred the search for more elegant and efficient synthetic strategies that could overcome these hurdles, particularly the critical issue of enantioselectivity.

Enantioselective Synthesis Strategies

The development of enantioselective synthesis marked a paradigm shift in the production of L-thyroxine, allowing for the direct formation of the desired stereoisomer and eliminating the need for cumbersome resolution of racemic mixtures.

Utilization of Chiral Precursors, e.g., L-Tyrosine

A significant breakthrough in the synthesis of L-thyroxine was the utilization of a readily available chiral precursor, L-tyrosine. In 1949, Chalmers and his colleagues developed a remarkably elegant synthesis that started with the naturally occurring amino acid L-tyrosine. quora.com This approach ingeniously preserved the stereochemistry of the starting material throughout the reaction sequence, leading directly to the formation of L-thyroxine. The use of a chiral pool starting material like L-tyrosine provided an inherent and efficient way to control the stereochemistry of the final product.

Development of Stereo-controlled Reaction Pathways

The Chalmers synthesis and subsequent modifications focused on developing reaction pathways that would not disturb the chiral center of the L-tyrosine starting material. This involved the careful selection of reagents and reaction conditions to ensure that the stereochemical integrity of the molecule was maintained. Key steps in these stereo-controlled pathways include the iodination of the tyrosine ring and the subsequent coupling reaction to form the diphenyl ether linkage, all while protecting the chiral amino acid functionality. The success of this strategy lay in the ability to perform the necessary chemical transformations without causing racemization at the chiral center.

Contemporary Advancements in L-Thyroxine Synthesis

Another contemporary approach involves a newer synthetic route that starts with 3,5-diiodo-L-tyrosine. This pathway utilizes a copper-catalyzed coupling reaction, which has shown promise in further streamlining the synthesis of the L-thyroxine backbone. nih.gov

Below is a table summarizing the evolution of L-thyroxine synthesis methodologies:

| Synthesis Method | Key Features | Primary Challenges/Limitations |

| Harington and Barger (1927) | First total synthesis; confirmed the structure of thyroxine. | Produced a racemic mixture; low overall yield; used harsh reagents. |

| Chalmers et al. (1949) | Enantioselective synthesis starting from L-tyrosine; preserved optical activity. | While a significant improvement, still had room for yield optimization. |

| Modern Improved Chalmers Synthesis | Higher overall yields (39-51%); utilization of modern and safer reagents. | Ongoing research to further improve efficiency and reduce costs. |

| Copper-Catalyzed Synthesis | Newer route starting from 3,5-diiodo-L-tyrosine. | Further research and development needed for large-scale industrial application. |

The continuous refinement of synthetic methodologies for L-thyroxine hydrochloride highlights the dynamic nature of organic chemistry and its profound impact on the production of essential pharmaceuticals.

| Starting Material | Key Features | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-iodo-5-nitrobenzaldehyde | Multi-stage synthesis | 84.5-91.2% | >98.5% | chemicalbook.com |

| L-tyrosine | Modified Chalmers synthesis with improved N-acetylation | 39-51% | High | dntb.gov.ua |

| N-Boc-L-tyrosine methyl ester | Synthesis of a key diiodinated intermediate | 80% (for the intermediate) | High | blucher.com.br |

Enzymatic Synthesis Approaches and Biocatalysis

In recent years, enzymatic methods and biocatalysis have emerged as promising alternatives to traditional chemical synthesis, offering the potential for greater stereoselectivity and milder reaction conditions. A significant development in this area is the integration of transaminases into the L-tyrosine-based synthesis pathway for L-thyroxine. igem.wiki This approach aims to overcome the challenges of low yield and the formation of byproducts often associated with conventional methods. igem.wiki

The high substrate specificity and stereoselectivity of transaminases can simplify the synthesis process and, crucially, obviate the need for racemate resolution, a common and often inefficient step in classical syntheses. igem.wiki Researchers have successfully demonstrated the efficacy of this approach by employing transaminases to catalyze the synthesis of a 3,5-di-iodo-(L)-tyrosine subfragment, colloquially referred to as "minithyroxine". igem.wiki The successful enzymatic synthesis of this key intermediate serves as a proof-of-concept for the application of biocatalytic enzymes in the production of L-thyroxine, paving the way for more sustainable and efficient pharmaceutical manufacturing. igem.wiki

| Enzyme Class | Substrate | Product | Key Advantages | Reference |

|---|---|---|---|---|

| Transaminases | L-tyrosine based precursors | 3,5-di-iodo-(L)-tyrosine subfragment ("minithyroxine") | High stereoselectivity, potential for increased yield, reduced byproducts, avoidance of racemate resolution. | igem.wiki |

Novel Synthetic Intermediates and Coupling Reactions

The construction of the diaryl ether linkage is a pivotal and often challenging step in the total synthesis of L-thyroxine. The development of novel synthetic intermediates and innovative coupling reactions has been a major focus of research to improve the efficiency of this critical transformation.

One of the significant advancements in this area is the use of a copper-promoted Chan-Lam coupling reaction. nih.gov This methodology facilitates the arylation of phenols with arylboronic acids to form the diaryl ether bond under mild, room temperature conditions. organic-chemistry.org A key advantage of this approach is its tolerance of a wide range of substituents and, importantly, it proceeds without racemization, making it highly suitable for the synthesis of chiral molecules like L-thyroxine. organic-chemistry.org The application of this copper-promoted coupling has been demonstrated as an expedient method for the synthesis of thyroxine. organic-chemistry.org

Another innovative approach involves a synthetic route that begins with 3,5-diiodo-L-tyrosine. google.com This method utilizes a copper complex of the starting material, which then undergoes a coupling reaction with dianisole iodonium (B1229267) bromide to form the diaryl ether linkage. google.com This is followed by acid hydrolysis, iodination, and salt formation to yield L-thyroxine sodium. google.com This strategy presents a novel pathway that leverages a different set of intermediates and coupling partners.

| Coupling Reaction | Key Intermediates | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Chan-Lam Coupling | Phenolic amino acids, Arylboronic acids | Copper(II) acetate (B1210297) | High yield, room temperature, racemization-free. | organic-chemistry.org |

| Coupling with Iodonium Salt | 3,5-diiodo-L-tyrosine copper complex, Dianisole iodonium bromide | - | Alternative route starting from a di-iodinated precursor. | google.com |

| - | N-Boc-3,5-diiodo-L-tyrosine methyl ester | - | High-yield synthesis of a key diiodinated intermediate. | blucher.com.br |

Molecular Structure, Conformation, and Chemical Reactivity of L Thyroxine

Structural Elucidation and Conformational Analysis

The three-dimensional arrangement of L-Thyroxine is crucial for its physiological activity. Early investigations into its structure were pivotal in understanding its function and laid the groundwork for the synthesis of related compounds.

The precise three-dimensional molecular structure of L-Thyroxine was determined through X-ray crystallography. These studies provided definitive evidence of the molecule's stereochemical conformation. The crystal structure of L-thyroxine hydrochloride reveals one molecule of water of crystallization per molecule of the hormone. This detailed structural information is essential for understanding the hormone's interactions with its binding sites on proteins like thyroxine-binding globulin and transthyretin.

A key conformational feature of L-Thyroxine is the orientation of its two phenyl rings relative to each other. The bulky iodine atoms at the 3, 5, 3', and 5' positions force the rings into a unique, nearly perpendicular (orthogonal) conformation. This specific spatial arrangement is a critical factor for its ability to bind effectively to thyroid hormone receptors. In contrast, the non-iodinated and physiologically inactive analog, L-thyronine, exhibits a considerably different orientation where the phenyl rings adopt a twisted conformation rather than the orthogonal arrangement seen in the active hormones.

| Feature | L-Thyroxine | L-Thyronine (Inactive Analog) |

| Ring Orientation | Orthogonal (nearly perpendicular) | Twisted |

| Iodine Substitution | 3, 5, 3', 5' positions | None |

| Physiological Activity | Active | Inactive |

Structure-Activity Relationship (SAR) Studies at the Chemical Level

Structure-activity relationship (SAR) studies have been instrumental in defining the essential chemical features required for the biological activity of thyromimetic compounds. These studies have provided a wealth of data on how specific modifications to the L-Thyroxine molecule affect its function.

The four iodine atoms are a defining characteristic of the L-Thyroxine molecule and are paramount to its hormonal activity. The presence of these large, bulky groups, particularly at the 3, 5, and 3' positions, is considered a necessary feature for biological function. The electronic properties of these iodine atoms can be influenced by substitutions on the 4'-phenolic group, which in turn can alter the regioselectivity of deiodination, the process that converts T4 to the more active T3. Theoretical studies on hydrogen bonding between the 4'-hydroxyl group and other molecules, such as imidazole, indicate that the charge on the iodine atoms can be modulated, which has implications for substrate binding and enzymatic reactions at the active sites of deiodinase enzymes.

The L-alanine side chain, located at the 1-position, plays a significant role in the molecule's interaction with thyroid hormone receptors. X-ray crystallographic studies of the receptor's ligand-binding domain show that the alanine (B10760859) side chain faces inward, interacting with residues within the binding pocket. While modifications to this side chain can result in active hormones, its specific conformation is important for proper molecular recognition and binding. For instance, the conversion of L-Thyroxine to tetra-iodothyroacetic acid (Tetrac) through modification of the alanine side chain can still produce an active compound.

Intrinsic Chemical Reactivity and Degradation Pathways

L-Thyroxine is susceptible to degradation through several chemical pathways, which can be influenced by environmental factors such as temperature, moisture, and the presence of certain excipients in pharmaceutical formulations. Understanding these degradation pathways is critical for ensuring the stability and potency of L-Thyroxine preparations.

The primary degradation pathways for L-Thyroxine include:

Deiodination : The sequential removal of iodine atoms. This is a major metabolic pathway in the body, converting T4 to T3, but it can also occur as a chemical degradation process.

Deamination and Decarboxylation : These reactions involve the removal of the amino group and the carboxyl group from the alanine side chain, respectively, leading to the formation of acetic acid analogs like tetra-iodothyroacetic acid (Tetrac). In the solid state, deamination is a predominant degradation pathway.

Sulfation and Glucuronidation : These are conjugation reactions that occur at the phenolic hydroxyl group. The resulting sulfated and glucuronidated products are generally inactive and are more readily excreted.

Ether Link Cleavage : This is a minor pathway that involves the breaking of the ether bond connecting the two phenyl rings.

Studies have shown that L-Thyroxine degrades rapidly at higher temperatures, such as 60°C. Moisture also accelerates degradation. The presence of certain pharmaceutical excipients, such as povidone, lactose, and mannitol, can also promote degradation through deamination and decarboxylation.

| Degradation Pathway | Description | Resulting Products (Examples) |

| Deiodination | Removal of iodine atoms | Triiodothyronine (T3), Diiodothyronine (T2) |

| Deamination | Removal of the amino group from the alanine side chain | Tetra-iodothyroacetic acid (Tetrac) |

| Decarboxylation | Removal of the carboxyl group from the alanine side chain | Thyronamines |

| Sulfation | Addition of a sulfate (B86663) group to the hydroxyl group | T4-sulfate |

| Glucuronidation | Addition of a glucuronic acid to the hydroxyl group | T4-glucuronide |

Non-enzymatic Iodination and Deiodination Reactions

While the biological activation and deactivation of L-thyroxine are primarily managed by a group of enzymes called deiodinases, the molecule can also undergo non-enzymatic iodination and deiodination reactions under specific chemical conditions. These reactions are of significant interest in understanding the molecule's stability and potential for chemical synthesis of its metabolites.

Deiodination: The removal of iodine atoms from the thyroxine molecule can be induced by chemical and physical means, such as photolysis. The stepwise removal of iodine atoms is possible, with the iodine atoms on the phenolic ring (the outer ring) being more susceptible to removal than those on the nonphenolic (inner) ring. pnas.org

Photochemical Deiodination: Exposure to near-UV light can induce deiodination. Irradiation with lower-energy light (>340 nm) in a basic methanolic solution preferentially removes one iodine atom from the phenolic ring, converting L-thyroxine (T4) into 3,5,3'-triiodothyronine (T3). pnas.org Using higher-energy light (>300 nm) leads to the stepwise removal of additional iodine atoms, preferentially from the phenolic ring, resulting in metabolites like 3,5-diiodothyronine (B1216456). pnas.org This process has been utilized as a simple method for synthesizing various thyroid hormone metabolites for research purposes. pnas.org Studies have identified transformation products such as triiodothyronine, diiodothyronine, and diiodotyrosine during L-thyroxine degradation by UVC-based processes. unesp.br

Oxidative Deiodination: In certain in-vitro systems, such as in the presence of peroxidase and hydrogen peroxide, L-thyroxine can undergo extensive deiodination. nih.gov It has been suggested that in such systems, the diphenyl ether structure may undergo a cycle of deiodination and re-iodination. nih.gov

Iodination: The non-enzymatic addition of iodine to thyronine derivatives is a fundamental process in the chemical synthesis of thyroxine and its analogs. acs.org In the biosynthesis of thyroxine, the enzyme thyroid peroxidase catalyzes the iodination of tyrosine residues on the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). nih.govyoutube.com The subsequent coupling of two DIT molecules forms T4. nih.govyoutube.com While this is an enzymatic process, similar principles of electrophilic aromatic substitution are employed in laboratory chemical synthesis.

Chemical Stability and Decomposition Mechanisms

This compound is a labile molecule, susceptible to degradation when exposed to various environmental factors. juniperpublishers.commedcraveonline.com Its complex stability profile is a critical consideration in the formulation and storage of pharmaceutical products. juniperpublishers.comnih.gov The primary degradation pathways identified in the solid state are deiodination and deamination. nih.gov

Factors Influencing Stability:

Light: L-thyroxine is sensitive to light. medcraveonline.comnih.gov Exposure to direct sunlight can cause significant and rapid decomposition, with studies showing over 60% degradation in solution after just 80 minutes. scispace.com This photodegradation is a significant factor in the molecule's instability. scispace.comresearchgate.net

Temperature: High temperatures accelerate the degradation of L-thyroxine. nih.govbrighton.ac.uk While some studies suggest a negligible effect of temperatures up to 100°C over short periods, others indicate that thermal degradation is pronounced above 90°C. scispace.comnih.gov At 125°C, L-triiodothyronine has been identified as the sole thermal degradation product. nih.gov The melting point of L-thyroxine is approximately 235-236°C, at which point it decomposes. scispace.comacs.org

Humidity and Moisture: The presence of moisture significantly compromises the stability of L-thyroxine. juniperpublishers.comnih.gov The molecule is more stable under conditions of high relative humidity than in dry conditions. juniperpublishers.com In the solid state, L-thyroxine can degrade up to 40% in the presence of moisture when exposed to higher temperatures. nih.gov Hygroscopic excipients in pharmaceutical formulations can disrupt the bound water molecules in L-thyroxine sodium pentahydrate, leading to instability. juniperpublishers.com

Oxygen: The presence of oxygen, particularly in combination with heat, is a likely cause of degradation through oxidation. juniperpublishers.combrighton.ac.uk

pH: The pH of the environment affects L-thyroxine's stability. It is reported to be more stable in acidic and basic media, with its lowest solubility and stability occurring between pH 4 and 5. unesp.brjuniperpublishers.com

Decomposition Products: Under various stress conditions, L-thyroxine degrades into several related compounds. The specific degradation products depend on the conditions applied (e.g., heat, light, moisture, pH).

| Stress Condition | Major Degradation Pathway(s) | Identified Degradation Products | Reference(s) |

| Thermal (Heat) | Deiodination | L-Triiodothyronine (T3) | nih.gov |

| Oxidation | [4-(4-ethyl-2,6-diiodophenoxy)-2,6 diiodophenol], [4-(4-ethyl-2,6-diiodophenoxy)-2 iodophenol], [4-(2,6 diiodo-4-methylphenoxy)-2 iodophenol] | brighton.ac.uk | |

| Photochemical (Light) | Deiodination | Triiodothyronine (T3), Diiodothyronine, Diiodotyrosine | pnas.orgunesp.br |

| Hydrolytic (Moisture/pH) | Deiodination, Deamination | Triiodothyronine (T3), 3,5-diiodothyronine (T2), 3,3',5,5'-tetraiodothyroacetic acid (TTAA4), 3,3',5-triiodothyroacetic acid (TTAA3), 3,5- diiodothyroacetic acid (TTAA2) | nih.govmdpi.comresearchgate.net |

Biochemical Pathways and Enzymatic Transformations of L Thyroxine

Deiodination Pathways of L-Thyroxine

Deiodination is the most significant pathway for thyroid hormone metabolism, quantitatively and functionally. wikipedia.org This process involves the enzymatic removal of iodine atoms, which serves to either activate T4 into the more potent 3,5,3'-triiodothyronine (T3) or inactivate it into various metabolites. wikipedia.org This regulation occurs through a family of selenoenzymes known as iodothyronine deiodinases (DIOs). nih.gov

Mechanisms of Iodothyronine Deiodinases (DIO1, DIO2, DIO3)

Three distinct types of iodothyronine deiodinases have been identified: Type 1 (DIO1), Type 2 (DIO2), and Type 3 (DIO3). frontiersin.org These enzymes are integral membrane proteins that, despite sharing structural similarities, exhibit different catalytic properties, tissue distributions, and physiological roles. nih.govfrontiersin.org A key feature of all three deiodinases is the presence of the rare amino acid selenocysteine (B57510) in their active site, which is essential for their catalytic function. nih.gov

Type 1 Deiodinase (DIO1): DIO1 is primarily located in the plasma membrane of cells in the liver, kidneys, and thyroid. nih.govzrtlab.com It is capable of catalyzing the removal of iodine from both the outer (5'-position) and inner (5-position) rings of the thyronine molecule. frontiersin.org Its main functions are believed to be the production of circulating T3 and the clearance of reverse T3 (rT3) from the bloodstream. zrtlab.comresearchgate.net DIO1 exhibits a preference for rT3 as a substrate over T4. nih.gov

Type 2 Deiodinase (DIO2): DIO2 is localized to the endoplasmic reticulum membrane and is found in tissues such as the central nervous system, pituitary gland, brown adipose tissue, and skeletal muscle. nih.govnih.gov This enzyme exclusively catalyzes outer ring deiodination, converting T4 into the biologically active T3. frontiersin.orgzrtlab.com DIO2 is considered the major source of intracellular and plasma T3 in euthyroid individuals and plays a critical role in providing localized T3 to specific tissues, thereby controlling thyroid hormone action at a cellular level. zrtlab.com

Type 3 Deiodinase (DIO3): DIO3, like DIO1, is found in the plasma membrane. nih.gov It is highly expressed in the placenta, fetal tissues, and the central nervous system in adults. frontiersin.orgnih.gov DIO3 is an obligate inner ring deiodinase, meaning it exclusively removes the iodine atom from the 5-position. frontiersin.orgnih.gov This action serves to inactivate thyroid hormones, making DIO3 the primary physiological inactivator of T4 and T3. zrtlab.comnih.gov

Table 1: Characteristics of Iodothyronine Deiodinases

| Feature | DIO1 | DIO2 | DIO3 |

|---|---|---|---|

| Cellular Location | Plasma Membrane | Endoplasmic Reticulum | Plasma Membrane |

| Primary Tissues | Liver, Kidney, Thyroid | CNS, Pituitary, Brown Adipose Tissue, Muscle | Placenta, Fetal Tissues, CNS, Skin |

| Catalytic Action | Outer & Inner Ring Deiodination | Outer Ring Deiodination | Inner Ring Deiodination |

| Primary Function | Systemic T3 production, rT3 clearance | Local T3 production | T4 and T3 inactivation |

| Substrate Preference | rT3 > T4 > T3 | T4 > rT3 | T3 > T4 |

Enzymatic Conversion to Triiodothyronine (T3) and Reverse Triiodothyronine (rT3)

The initial and most critical step in the metabolism of L-thyroxine is its conversion into either the active hormone T3 or the inactive isomer, reverse T3 (rT3). This bifurcation is tightly controlled by the differential action of DIO2 and DIO3.

Formation of Triiodothyronine (T3): The bioactivation of T4 occurs through the removal of an iodine atom from its outer phenolic ring (5'-deiodination). frontiersin.org This reaction is catalyzed by both DIO1 and DIO2. zrtlab.com The T3 generated by this pathway is approximately four times more potent than T4 and is responsible for the majority of thyroid hormone's physiological effects. While DIO1 contributes to the pool of circulating T3, DIO2 is crucial for maintaining intracellular T3 levels in specific target tissues. zrtlab.com

Formation of Reverse Triiodothyronine (rT3): The inactivation of T4 is primarily mediated by DIO3, which catalyzes the removal of an iodine atom from the inner tyrosyl ring (5-deiodination). zrtlab.comnih.gov This process yields 3,3',5'-triiodothyronine, commonly known as reverse T3 (rT3). nih.gov rT3 is considered to be biologically inactive and its production represents a key mechanism for protecting tissues from an excess of thyroid hormone. researchgate.netnih.gov

Subsequent Deiodination to Diiodothyronines (T2) and Monoiodothyronines (T1)

The metabolic cascade continues beyond the formation of T3 and rT3, with these molecules serving as substrates for further deiodination, leading to the production of diiodothyronines (T2) and monoiodothyronines (T1).

Formation of Diiodothyronines (T2): Both T3 and rT3 are further metabolized to 3,3'-diiodothyronine (B1196669) (T2). frontiersin.orgzrtlab.com DIO3 inactivates T3 by removing its inner ring iodine, producing T2. frontiersin.orgzrtlab.com Concurrently, DIO1 catalyzes the outer ring deiodination of rT3, also yielding T2. researchgate.net This makes T2 a common metabolite from both the activation and inactivation pathways. researchgate.net

Formation of Monoiodothyronines (T1): The sequential deiodination process continues, with T2 isomers being stripped of another iodine atom to form monoiodothyronines. For instance, studies have identified 3'-monoiodothyronine (B31888) as a metabolic product following the administration of both T3 and rT3, indicating the progressive nature of the deiodination cascade.

Investigation of Halogen Bonding in Deiodinase Catalysis

Recent research has focused on the specific chemical interactions that facilitate the enzymatic removal of iodine. The catalytic mechanism of deiodinases is proposed to involve a crucial noncovalent interaction known as halogen bonding. This interaction occurs between the iodine atom on the thyroid hormone substrate and the selenium atom of the selenocysteine residue within the enzyme's active site.

Computational chemistry studies suggest that the selenium atom acts as a Lewis base (electron donor), interacting with a region of positive electrostatic potential (a "σ-hole") on the iodine atom, which acts as a Lewis acid (electron acceptor). This Se···I halogen bond is believed to position the substrate correctly and facilitate the heterolytic cleavage of the carbon-iodine bond, which is the key step in deiodination. The strength of this interaction is thought to influence the efficiency and regioselectivity of the deiodination process. The investigation into halogen bonding provides a deeper understanding of the enzyme's catalytic power and its specificity for iodinated substrates.

Conjugation Pathways of L-Thyroxine

In addition to deiodination, L-thyroxine and its metabolites can undergo conjugation reactions. These phase II detoxification processes increase the water solubility of the hormones, facilitating their excretion from the body, primarily through the bile. The main conjugation pathways are glucuronidation and sulfation.

Glucuronidation Mechanisms

Glucuronidation is a major metabolic pathway for L-thyroxine, involving the attachment of glucuronic acid to the phenolic hydroxyl group of the hormone. nih.gov This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are present in various tissues, most notably the liver. nih.gov

The formation of thyroxine glucuronide is mediated by several specific UGT isoforms. nih.gov Studies using human liver, jejunum, and kidney microsomes have identified the key enzymes involved:

In the liver , UGT1A1 is the principal enzyme responsible for T4 glucuronidation. frontiersin.org

In the jejunum , the activity is mainly catalyzed by UGT1A8 and UGT1A10. frontiersin.org

In the kidney , UGT1A7, UGT1A9, and UGT1A10 appear to be the primary contributors. frontiersin.org

Once formed, thyroxine glucuronide is actively transported into the bile for excretion. However, this is not always a terminal pathway. Within the intestine, bacterial β-glucuronidases can hydrolyze the conjugate, releasing the free hormone, which can then be reabsorbed into circulation, creating an enterohepatic cycle.

Table 2: Major Human UGT Isoforms in L-Thyroxine Glucuronidation

| UGT Isoform | Primary Tissue Location(s) for T4 Glucuronidation |

|---|---|

| UGT1A1 | Liver |

| UGT1A3 | Liver |

| UGT1A8 | Jejunum (Intestine) |

| UGT1A10 | Jejunum (Intestine), Kidney |

| UGT2B4 | Liver |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| L-Thyroxine | T4 |

| 3,5,3'-Triiodothyronine | T3 |

| 3,3',5'-Triiodothyronine | rT3 (Reverse T3) |

| 3,3'-Diiodothyronine | T2 |

| 3'-Monoiodothyronine | T1 |

| Selenocysteine | Sec |

Sulfation Processes

Sulfation represents a significant pathway in the metabolism of L-Thyroxine (T4) and its more active metabolite, triiodothyronine (T3). nih.gov This process involves the conjugation of a sulfonate group to the phenolic hydroxyl group of the iodothyronine molecule, catalyzed by a family of enzymes known as sulfotransferases, which are found in the liver, kidneys, and other tissues. nih.govclinpgx.org

The sulfation of iodothyronines serves multiple purposes. It is a critical step in the irreversible inactivation and degradation of thyroid hormones. nih.gov Sulfoconjugation significantly accelerates the deiodination of thyroid hormones by type I deiodinase (D1), an enzyme that plays a key role in hormone metabolism. nih.govnih.gov Specifically, the sulfation of T4 blocks its outer ring deiodination (which would form the active T3) but strongly promotes its inner ring deiodination, leading to the formation of inactive reverse T3 (rT3) and subsequently other metabolites. nih.gov This makes sulfation a pivotal step for hormone detoxification and excretion, primarily through bile and urine. nih.govdrugbank.com

During fetal development, sulfoconjugation is particularly prominent and is thought to regulate the supply of active T3 to developing tissues. nih.gov Elevated levels of Thyroxine sulfate (B86663) (T4S) are observed in fetal circulation and amniotic fluid. medchemexpress.com This pathway helps maintain low levels of active T3, which may be crucial for normal development in late gestation. nih.gov

Table 1: Key Enzymes in L-Thyroxine Sulfation

| Enzyme/Protein | Function | Location |

| Sulfotransferases (SULTs) | Catalyze the transfer of a sulfonate group to the phenolic hydroxyl group of T4 and T3. | Liver, Kidney, Intestine, Brain. nih.gov |

| Type I Deiodinase (D1) | Accelerates the deiodination of sulfated iodothyronines, facilitating their inactivation. nih.govnih.gov | Liver, Kidney. nih.gov |

Alternative Biochemical Transformations

While deiodination is the primary activating and inactivating pathway for thyroid hormones, alternative metabolic routes provide additional mechanisms for regulating hormone levels. nih.gov These pathways include oxidative deamination and decarboxylation of the alanine (B10760859) side chain. nih.gov

Oxidative Deamination and Decarboxylation Pathways

The alanine side chain of L-Thyroxine can undergo oxidative deamination and decarboxylation, leading to the formation of iodothyroacetic acid analogues, such as tetraiodothyroacetic acid (Tetrac) from T4. nih.govnih.gov Oxidative deamination is a process that removes an amine group from a molecule, primarily occurring in the liver. wikipedia.org This reaction generates α-keto acids. wikipedia.org

Decarboxylation involves the removal of a carboxyl group, releasing carbon dioxide. pharmaguideline.com It has been hypothesized that L-Thyroxine could first be decarboxylated to form the corresponding iodothyronamine, which is then subject to oxidative deamination by monoamine oxidase (MAO) or semicarbazide-sensitive amine oxidase (SSAO) enzymes to produce the thyroacetic acid. nih.gov The resulting aldehydes are then oxidized by aldehyde dehydrogenase (ALDH) to form the final acid product. nih.gov While Tetrac is a known metabolite, its concentration in the blood is typically very low. nih.gov These alternative metabolites are generally considered less biologically active than T3 but may have their own distinct physiological roles. nih.gov

Biosynthesis of Thyroxine Precursors and Related Biochemical Processes

The synthesis of L-Thyroxine is a multi-step process that occurs within the follicular cells of the thyroid gland and is critically dependent on a large glycoprotein (B1211001) precursor called thyroglobulin (Tg). wikipedia.orgwikipedia.orgcolostate.edu

The biosynthesis begins with the active transport of iodide from the bloodstream into the thyroid follicular cells via the sodium-iodide symporter (NIS). wikipedia.orgwikipedia.org Once inside, iodide is transported to the follicular lumen. Here, the enzyme thyroid peroxidase (TPO), in the presence of hydrogen peroxide, oxidizes the iodide. wikipedia.orgcolostate.edu This reactive iodine then attaches to the tyrosine residues within the thyroglobulin molecule in a process known as organification. wikipedia.orgwikipedia.org

This iodination of tyrosine residues results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the direct precursors to thyroid hormones. wikipedia.orgreactome.org The final step in thyroxine synthesis is the coupling of two DIT residues, a reaction also catalyzed by TPO, to form T4, still attached to the thyroglobulin backbone. wikipedia.orgreactome.orgnih.gov The thyroglobulin molecule, now containing MIT, DIT, T3, and T4, is stored in the follicular lumen as colloid. colostate.edu When thyroid hormone is needed, the thyroglobulin is brought back into the follicular cells and broken down by lysosomal enzymes, releasing free T4 into the bloodstream. wikipedia.org The entire process is tightly regulated by the thyroid-stimulating hormone (TSH). wikipedia.orgcolostate.edu

Table 2: Stages of L-Thyroxine Precursor Biosynthesis

| Stage | Key Molecules/Enzymes | Process |

| Iodide Uptake | Sodium-Iodide Symporter (NIS) | Active transport of iodide from blood into thyroid follicular cells. wikipedia.orgwikipedia.org |

| Iodide Oxidation | Thyroid Peroxidase (TPO), Hydrogen Peroxide | Oxidation of iodide to a more reactive form in the follicular lumen. wikipedia.orgcolostate.edu |

| Organification | Thyroglobulin (Tg), Tyrosine residues, TPO | Iodination of tyrosine residues on the thyroglobulin scaffold to form MIT and DIT. wikipedia.orgwikipedia.org |

| Coupling | Diiodotyrosine (DIT), TPO | Coupling of two DIT molecules to form T4, which remains part of the Tg molecule. wikipedia.orgreactome.org |

| Storage & Release | Thyroglobulin, Lysosomal enzymes | Storage of T4 within the Tg colloid; subsequent proteolysis releases free T4 into circulation. wikipedia.org |

Molecular Mechanisms of L Thyroxine Binding and Interaction

Interactions with Nuclear Thyroid Hormone Receptors (TRs)

The genomic actions of thyroid hormones are mediated by nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily. scispace.comnih.govjci.org L-thyroxine (T4) and its more potent metabolite, 3,5,3'-triiodo-L-thyronine (T3), bind to TRs to modulate the expression of target genes. nih.govgenome.jp TRs, specifically isoforms TRα and TRβ, bind to specific DNA sequences known as thyroid hormone response elements (TREs) as monomers, homodimers, or, most commonly, as heterodimers with the retinoid X receptor (RXR). jci.orgcolostate.edu In the absence of a ligand, the TR/RXR heterodimer typically binds to TREs and recruits corepressor proteins, silencing gene transcription. jci.orgcolostate.edu The binding of a thyroid hormone induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription. colostate.eduwikipedia.org

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the TR ligand-binding domain (LBD) and understanding how it interacts with L-thyroxine. nih.gov Structural studies of the human TRβ LBD in complex with L-thyroxine (T4) have been determined at resolutions up to 3.1 Å. nih.gov These analyses reveal that the TR-LBD adopts a canonical three-layered α-helical sandwich fold, a structure common to the nuclear receptor superfamily. nih.govoup.com The hormone, L-thyroxine, is found completely buried within a hydrophobic core of the LBD. nih.govbohrium.com This burial of the ligand within the receptor's core is a key feature that explains the high-affinity binding. nih.gov

Comparative crystallographic studies of TRβ LBD bound to T4 versus T3 show how the receptor accommodates the bulkier T4 molecule, which possesses an additional 5' iodine atom. nih.gov The receptor's ability to bind both T3 with high affinity and T4 with a lower affinity is a critical aspect of thyroid hormone action. nih.gov The crystal structures demonstrate that the receptor adapts to the larger size of T4 through subtle but significant adjustments within the ligand-binding pocket, rather than a large-scale rearrangement. nih.gov

The ligand-binding pocket (LBP) of the TR is formed by residues from several helices, including H3, H5, H6, H7, H11, and H12. acs.org Upon binding L-thyroxine, the receptor undergoes a critical conformational change. The hormone becomes deeply embedded in the hydrophobic pocket, which itself forms part of the receptor's core. nih.govbohrium.com

The binding of L-thyroxine induces a significant structural rearrangement, most notably in the C-terminal helix 12 (H12), also known as the activation function 2 (AF-2) helix. nih.govbohrium.com In the agonist-bound state, H12 folds back over the ligand-binding pocket, sealing the entrance and positioning itself to form a crucial part of the binding surface for coactivator proteins. nih.govnih.gov Specifically, to accommodate the 5' iodine of T4, the receptor makes subtle alterations in the loop connecting helices 11 and 12, and in the side chains of amino acids within the pocket. nih.gov These adjustments create a niche that allows H12 to pack correctly over the ligand, completing the formation of the coactivator binding surface. nih.gov This ligand-induced conformational shift from a "repressor" state to an "activator" state is the fundamental mechanism by which L-thyroxine binding modulates gene transcription. colostate.edunih.gov

| PDB ID | Receptor | Ligand | Resolution (Å) | Key Findings |

| 1XZX | Human TRβ | T4 | 3.1 | Reveals subtle alterations in the H11-H12 loop and pocket side chains to accommodate the 5' iodine of T4, allowing H12 to form the coactivator surface. nih.gov |

| 2J4A | Human TRβ | T3 | 2.5 | Provides a high-resolution view of the agonist-bound conformation, showing T3 buried in the hydrophobic core. nih.gov |

| 4LNW | Human TRα | T4 | 2.1 | Shows T4 bound not only in the canonical pocket but also at a secondary surface site. oup.com |

The binding of L-thyroxine to the canonical pocket within the LBD acts as an allosteric switch that modulates the receptor's activity. Allostery refers to the process by which an event at one site of a protein (ligand binding) causes a functional change at a distant site (the coactivator/corepressor binding surface). Upon L-thyroxine binding, the conformational changes are not restricted to the immediate vicinity of the ligand. acs.org

This signal is transmitted through the protein structure, culminating in the repositioning of H12. nih.gov This repositioning directly impacts the affinity of the receptor for coregulatory proteins. Molecular dynamics simulations have revealed an allosteric pathway between H3 and H12 that is responsible for these conformational adaptations. acs.org The binding of the ligand in the pocket stabilizes the active conformation of H12, which in turn creates a high-affinity binding site for coactivators and simultaneously disrupts the binding site for corepressors. wikipedia.orgnih.gov This allosteric control mechanism ensures that the transcriptional activity of the receptor is tightly coupled to the presence of the hormone. nih.gov

The formation of the coactivator binding surface upon L-thyroxine binding is a highly orchestrated event involving several key structural elements of the LBD. This surface is not pre-formed but is created as a direct consequence of hormone binding. nih.gov The primary component of this surface is a hydrophobic groove or cleft. nih.govspacefrontiers.org

Biochemical and crystallographic analyses have shown that this coactivator-binding interface is composed of conserved residues located on helices H3, H4, H5, and H12. nih.govnih.gov

Helix 12 (H12): As the ligand-dependent "switch," H12 repositions upon agonist binding to form one side of the hydrophobic cleft. nih.govnih.gov

Helices 3, 4, and 5 (H3, H4, H5): These helices form a stable scaffold that constitutes the other side of the coactivator binding groove. nih.govnih.gov

Mutational studies have confirmed the importance of these helices. For instance, a mutation in a surface-exposed residue on H3 was found to impair transactivation and reduce the recruitment of coactivators, highlighting its role in forming the receptor-coactivator interface. nih.govembopress.org Coactivator proteins contain a conserved LxxLL motif (where L is leucine (B10760876) and x is any amino acid) that forms an α-helix, which binds directly into this hydrophobic groove on the TR surface. nih.gov The precise positioning of H12 against the scaffold of H3, H4, and H5 is therefore essential for the stable recruitment of coactivators and subsequent transcriptional activation. nih.gov

While the primary site of action for L-thyroxine is within the deeply buried ligand-binding pocket, recent crystallographic evidence has identified a novel, secondary hormone-binding site on the surface of the TRα LBD. oup.comnih.gov This second site is located in a surface cleft formed by helices H9, H10, and H11. oup.comnih.gov

Crystal structures of TRα have shown both T3 and T4 occupying this surface pocket, distinct from the canonical binding site. oup.com Molecular dynamics simulations and binding affinity calculations suggest that hormones can bind to this site under physiological concentrations. nih.gov The functional significance of this secondary site is still under investigation, but site-directed mutagenesis of residues within this pocket indicates that it may be important for TR function. nih.gov The existence of a secondary binding site could represent a new target for drug design, potentially allowing for more selective modulation of TR functions. nih.gov

L-Thyroxine Interactions with Membrane Transporter Proteins

Before L-thyroxine can interact with its nuclear receptors, it must first cross the cell membrane. Due to its nature as a charged amino acid derivative, simple diffusion across the lipid bilayer is inefficient. nih.gov Its transport is facilitated by a variety of transmembrane transporter proteins. genome.jpnih.gov The identification of these transporters has been crucial to understanding thyroid hormone availability and action in different tissues.

Several families of transporters are involved in carrying L-thyroxine from the bloodstream into the cell. Key among these are:

Monocarboxylate Transporters (MCTs): Specifically MCT8 (encoded by the SLC16A2 gene) has been identified as a very active and specific transporter for thyroid hormones, including T4 and T3. nih.gov

Organic Anion-Transporting Polypeptides (OATPs): This family of transporters, such as OATP1C1, also facilitates the uptake of L-thyroxine, particularly across the blood-brain barrier. mdpi.comdrugbank.com

L-type Amino Acid Transporters (LATs): Members of this family, such as LAT1, are also known to transport thyroid hormones. oup.com

These transporters exhibit specific interactions with the L-thyroxine molecule. The binding involves a combination of hydrophobic interactions and specific polar interactions with the phenolic hydroxyl group, the aminopropionic acid moiety, and the iodine atoms of the hormone. nih.gov Unlike receptors that are optimized for tight, high-affinity binding, transporters must bind their substrate with sufficient specificity to recognize it but also release it efficiently to facilitate transport across the membrane. nih.gov The activity of these transporters can be inhibited by various substances, including active ingredients in fruit juices, which can block the transporters and affect L-thyroxine uptake. mdpi.com

| Transporter Family | Specific Transporter | Key Role |

| Monocarboxylate Transporters (MCT) | MCT8 (SLC16A2) | Active and specific transport of T4 and T3 into various cells, including neurons. nih.gov |

| Organic Anion-Transporting Polypeptides (OATP) | OATP1C1 (SLCO1C1) | Transport of T4 across the blood-brain barrier. drugbank.com |

| L-type Amino Acid Transporters (LAT) | LAT1 (SLC7A5) | General transport of amino acids, including thyroid hormones, into cells. oup.com |

Binding to Integrin αvβ3

Beyond its classical genomic actions mediated by nuclear receptors, L-thyroxine can also elicit rapid, non-genomic effects by binding to a receptor on the plasma membrane integrin αvβ3. physiology.orgfrontiersin.org This receptor is particularly expressed in cancer cells and rapidly dividing endothelial cells. physiology.orgnih.gov

L-thyroxine is the principal ligand for this integrin receptor, where it can regulate processes such as cell proliferation, angiogenesis, and apoptosis. physiology.orgnih.gov The binding of T4 to integrin αvβ3 initiates signal transduction cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. physiology.orgfrontiersin.org The integrin contains two distinct binding sites for thyroid hormone analogues, S1 and S2. frontiersin.org The S2 site primarily binds T4 and activates both the PI3K/AKT and MAPK pathways. frontiersin.org The deaminated analogue of T4, tetraiodothyroacetic acid (tetrac), can compete with T4 for binding to this receptor and is being investigated for its anti-cancer properties. physiology.orgibshypo.com This non-genomic pathway highlights a distinct mechanism of action for L-thyroxine that is independent of its conversion to T3 and interaction with nuclear receptors. ibshypo.com

Non-Receptor Protein Binding and Distribution

In the bloodstream, the vast majority of L-thyroxine is bound to transport proteins, with thyroxine-binding globulin (TBG) being the principal carrier. pnas.orgwikipedia.org TBG is a non-inhibitory member of the serpin family of proteins, synthesized primarily in the liver. pnas.orgwikipedia.org It binds T4 with a very high affinity, having a dissociation constant (Kd) in the nanomolar range (approximately 0.1 nM). pnas.orgresearchgate.net Despite its lower concentration compared to other transport proteins like transthyretin and albumin, TBG carries about 75% of the T4 in circulation due to this high affinity. wikipedia.orgrlbuht.nhs.uk

Structural studies of the TBG-T4 complex have revealed that T4 binds to a surface pocket on the TBG molecule. pnas.orgresearchgate.net The binding is primarily mediated by hydrophobic interactions, with additional hydrogen bonds formed between the aminopropionate side chain of T4 and adjacent residues in the binding pocket. pnas.orgresearchgate.net Specifically, the amine and carboxylic acid groups of T4 form hydrogen bonds with the carbonyl group of Asn273 and the NH group of Arg378 in TBG, respectively. researchgate.net TBG has a single binding site for T4 and is typically only about 25% saturated. wikipedia.orgrlbuht.nhs.uk This binding is reversible, and the release of T4 can be modulated, suggesting that TBG is an active participant in the delivery of thyroid hormone to tissues. pnas.orgnih.gov

| Binding Protein | Primary Ligand | Affinity (Kd) | Key Structural Features of Binding |

| Thyroxine-Binding Globulin (TBG) | L-thyroxine (T4) | ~0.1 nM | T4 binds to a surface pocket via hydrophobic interactions and hydrogen bonds involving its aminopropionate side chain. pnas.orgresearchgate.net |

Transthyretin (TBPA) Binding Characteristics

Transthyretin (TTR), historically known as thyroxine-binding prealbumin (TBPA), is a significant transport protein for L-thyroxine (T4) in both plasma and cerebrospinal fluid. wikipedia.orglabpedia.net It is a 55 kDa homotetrameric protein, meaning it is composed of four identical subunits. wikipedia.orgnews-medical.net The assembly of these subunits into a dimer of dimers creates a distinctive quaternary structure that features a central channel. wikipedia.orgplos.org This channel houses two binding sites for thyroxine. wikipedia.orgnews-medical.net

The binding sites are located at the interface where the two dimers meet, forming a hydrophobic, funnel-shaped channel approximately 50 Å long. news-medical.netplos.orgresearchgate.net The structure of this channel includes symmetrical sets of halogen binding pockets that accommodate the four iodine atoms of the L-thyroxine molecule. researchgate.net

A key characteristic of L-thyroxine's interaction with transthyretin is the phenomenon of negative cooperativity. plos.org Although the two binding sites are structurally identical, the binding of the first T4 molecule induces an allosteric change in the protein, which significantly reduces the affinity of the second binding site for another T4 molecule. nih.gov Research indicates that the association constant for the second T4 molecule is approximately 100 times lower than that for the first. plos.orgresearchgate.net In human plasma, TTR is responsible for transporting about 15-20% of the total circulating T4, with less than 1% of its available binding sites being occupied at any given time. wikipedia.orgresearchgate.netmyendoconsult.com

Certain genetic variants of TTR can alter its structure and, consequently, its ability to bind L-thyroxine. For instance, studies on recombinant TTR with specific mutations (Pro 55 and Met 111) have shown a significantly decreased or very low binding affinity for T4, even though these amino acid residues are not located directly within the binding channel. nih.gov This suggests that structural changes induced by mutations can be transmitted to the binding site, thereby interfering with hormone interaction. nih.gov

Table 1: Binding Characteristics of L-Thyroxine to Transthyretin (TTR)

| Characteristic | Description | Source(s) |

|---|---|---|

| Protein Structure | Homotetramer (4 identical subunits) | wikipedia.orgnews-medical.net |

| Molecular Weight | ~55 kDa | wikipedia.orgmyendoconsult.com |

| Binding Sites for T4 | 2 | wikipedia.orgnews-medical.netplos.org |

| Binding Site Location | At the dimer-dimer interface, forming a hydrophobic channel | plos.orgresearchgate.net |

| Binding Cooperativity | Negative cooperativity; binding of the first T4 molecule reduces the affinity of the second site by ~100-fold. | plos.orgnih.gov |

| Plasma T4 Transport | Transports ~15-20% of circulating L-thyroxine. | researchgate.netmyendoconsult.com |

Albumin (TBA) Binding Dynamics

Human serum albumin (HSA) is the most abundant protein in blood plasma and serves as a high-capacity, low-affinity transporter for L-thyroxine. researchgate.netnih.gov While it binds T4 with a lower affinity than thyroxine-binding globulin (TBG) and transthyretin, its high concentration in the plasma makes it an important component of the thyroid hormone transport system, responsible for carrying approximately 5% of circulating T4. myendoconsult.comnih.govnih.gov The primary role of albumin in T4 transport is thought to be providing a readily available reservoir for the hormone, facilitating its rapid exchange with tissues. researchgate.netnih.govnih.gov

Crystallographic studies have provided detailed insights into the binding dynamics, identifying four distinct binding sites for L-thyroxine on the albumin molecule, located in subdomains IIA, IIIA, and IIIB. nih.gov The interaction is characterized by a dissociation constant (Kd) of approximately 2 μM. nih.gov Another study investigating the binding of levothyroxine to bovine serum albumin reported a dissociation constant of 1.95 x 10⁻⁵ M at 25°C. biorxiv.org

The binding of L-thyroxine to albumin is dynamic and can be influenced by other molecules and genetic factors. For example, fatty acids compete with T4 for binding at all four identified sites. nih.gov However, the binding of fatty acids can also induce conformational changes in the albumin structure, creating a fifth, high-affinity binding site for thyroxine in the cleft between domains I and III. nih.gov

Furthermore, specific mutations in the albumin gene can significantly alter its affinity for T4. In the genetic condition known as familial dysalbuminemic hyperthyroxinemia (FDH), a mutation of the residue Arginine 218 (R218) in subdomain IIA—most commonly to histidine—greatly enhances the binding affinity for thyroxine. researchgate.netnih.gov Structural analysis reveals that the substitution of R218 removes steric hindrance at this site, allowing for a more favorable interaction with the hormone. nih.gov

Table 2: Binding Dynamics of L-Thyroxine to Human Serum Albumin (HSA)

| Characteristic | Description | Source(s) |

|---|---|---|

| Protein Function | High-capacity, low-affinity transport protein. | researchgate.netnih.gov |

| Binding Sites for T4 | 4 primary sites (Subdomains IIA, IIIA, IIIB); a 5th site can be induced by fatty acid binding. | nih.gov |

| Binding Affinity (Kd) | ~2 μM for human serum albumin. | nih.gov |

| Plasma T4 Transport | Transports ~5% of circulating L-thyroxine. | myendoconsult.com |

| Key Interactions | Competes with fatty acids for binding sites. | nih.gov |

| Effect of Mutations | Mutations like R218H in FDH significantly increase binding affinity. | researchgate.netnih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| L-Thyroxine | T4 |

| Transthyretin | TTR, Thyroxine-binding prealbumin (TBPA) |

| Albumin | Human Serum Albumin (HSA) |

| Thyroxine-binding globulin | TBG |

| Arginine | Arg |

| Histidine | His |

| Proline | Pro |

| Methionine | Met |

| Retinol | Vitamin A |

Advanced Analytical Methodologies for L Thyroxine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For L-Thyroxine hydrochloride, various chromatographic techniques are employed to ensure its purity, quantify its concentration, and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of L-Thyroxine in pharmaceutical dosage forms. ijrpr.com These methods offer high resolution, sensitivity, and specificity. ijrpr.com

The separation is typically achieved on a reversed-phase column, such as a C18 or RP-18 column. ijrpr.comresearchgate.net The mobile phase often consists of a mixture of an acidic aqueous buffer (e.g., phosphate (B84403) or phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov The acidic pH is crucial for achieving good peak shape and retention. Detection is commonly performed using a UV detector at a wavelength of 225 nm, where L-Thyroxine exhibits significant absorbance. ijrpr.comresearchgate.net

UHPLC methods, which use columns with smaller particle sizes, offer faster analysis times and improved resolution compared to conventional HPLC. researchgate.net For instance, a UHPLC-MS/MS method has been developed for the chiral discrimination of thyroxine enantiomers, demonstrating the enhanced capabilities of modern liquid chromatography systems. researchgate.net

Validation of HPLC and UHPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the methods are accurate, precise, linear, and specific for L-Thyroxine. nih.govresearchgate.net Linearity is typically established over a concentration range relevant to pharmaceutical analysis, with correlation coefficients (r²) greater than 0.99 being a common acceptance criterion. nih.gov

Table 1: Examples of HPLC and UHPLC Methods for L-Thyroxine Analysis

| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 nih.gov | Ion-Exchange HPLC pensoft.net |

|---|---|---|---|

| Column | RP-18 (125 × 4 mm, 5 µm) | Waters Novapak C18 (150mm × 3.9mm, 4 µm) | Not Specified |

| Mobile Phase | Methanol: Phosphoric acid (0.1%) (70:30, v/v), pH 3 | Gradient: 0.01 M phosphate buffer (pH 3.0) and Methanol | Acetonitrile: Acetate (B1210297) buffer (pH 4.25) (55:45, v/v) |

| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 225 nm | UV at 225 nm | UV at 252 nm |

| Temperature | Not Specified | 28 °C | Not Specified |

| Linear Range | 3.0–40.0 μg/mL | 0.08–0.8 µg/mL | 3.5–200 µg/mL |

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) serves as a simpler, cost-effective chromatographic method for the analysis of L-Thyroxine. While not as powerful as HPLC in terms of resolution and quantification, it is a valuable tool for identification and purity checks.

A significant application of TLC in L-Thyroxine analysis is in the separation of its enantiomers. A method utilizing ligand exchange chiral TLC plates has been developed to separate L-thyroxine from D-thyroxine. nih.gov This separation was achieved using a mobile phase consisting of acetonitrile, methanol, and water in a 60:15:15 (v/v/v) ratio, with detection performed under UV light at 254 nm. nih.gov This technique is particularly useful for determining the optical purity of bulk L-Thyroxine material. nih.gov

Chiral Chromatography for Enantiomer Resolution

Thyroxine possesses a chiral center in its molecular structure, meaning it exists as two non-superimposable mirror images, or enantiomers: L-Thyroxine and D-Thyroxine. nih.gov Since the biological activity resides primarily in the L-isomer, it is crucial to have analytical methods capable of resolving these enantiomers to ensure the optical purity of pharmaceutical products. researchgate.net Chiral chromatography is the definitive technique for this purpose.

Enantiomeric resolution can be achieved through two main HPLC-based approaches:

Chiral Stationary Phases (CSPs): These are columns where a chiral selector is immobilized onto the stationary phase. Crown ether-based and teicoplanin-based CSPs have proven effective for the direct separation of thyroxine enantiomers. researchgate.netresearchgate.netnih.gov For example, a teicoplanin-based Chirobiotic T column can achieve baseline separation using a mobile phase of methanol and 0.1% triethylammonium (B8662869) acetate at pH 4.0. researchgate.net

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column (like silica). nih.govresearchgate.net A common CMPA for thyroxine separation is a complex of an amino acid, such as L-proline, with copper(II) ions. nih.govresearchgate.net

The choice of mobile phase, its pH, the column temperature, and the flow rate are all critical parameters that must be optimized to achieve adequate resolution between the L- and D-enantiomers. researchgate.net

Table 2: Chiral HPLC Methods for Thyroxine Enantiomer Resolution

| Method Type | Chiral Stationary Phase (CSP) researchgate.net | Chiral Stationary Phase (CSP) nih.gov | Chiral Mobile Phase Additive (CMPA) researchgate.net |

|---|---|---|---|

| Column | Teicoplanin-based Chirobiotic T (250 mm × 4.6 mm, 5 µm) | Crown ether type CSP | Silica (B1680970) gel column |

| Mobile Phase | Methanol and 0.1% triethylammonium acetate, pH 4.0 (70:30, v/v) | 100% methanol with 10 mM H₂SO₄ | Acetonitrile–water (35:65, v/v) with 0.1 mM copper(II) acetate, 0.2 mM L-proline, and 0.5 mM triethylamine, pH 5.42 |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 215 nm | Not Specified | Not Specified |

| Resolution (Rs) | > 3.0 | Sufficient to determine >97% optical purity | Baseline separation achieved |

Spectroscopic Methods for Structural and Quantitative Analysis

Spectroscopic methods are instrumental in both the quantitative determination and structural elucidation of this compound. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible Spectrophotometry (including Derivative UV Spectroscopy)

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of L-Thyroxine. The molecule exhibits significant UV absorption due to its aromatic rings and conjugated system, with absorption maxima typically observed around 195 nm and 225 nm. researchgate.netmdpi.com The absorbance at a specific wavelength is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

To enhance specificity and resolve overlapping spectra from excipients in pharmaceutical formulations, derivative UV spectroscopy is employed. researchgate.net This technique involves calculating the first, second, or higher-order derivative of the absorption spectrum. For L-Thyroxine, quantification using the second derivative of the absorption spectrum at 253 nm (²D₂₅₃) in a methanol:water solvent has been shown to be effective. researchgate.net This method was found to be linear in the concentration range of 3.0–40.0 μg/mL and produced results comparable to a validated HPLC method, making it suitable for routine quality control. researchgate.net

Luminescence-based Assays

Luminescence-based assays, which include fluorescence and chemiluminescence, offer exceptionally high sensitivity for the detection of L-Thyroxine, often surpassing that of UV-Vis spectrophotometry.

Fluorescence Assays: L-Thyroxine itself is not strongly fluorescent, but it can be derivatized or used to create fluorescent probes. For example, dansyl-based fluorescent probes have been synthesized from L-thyroxine. bohrium.comresearchgate.net These probes can be used to monitor the activity of thyroid hormone transporters in cells, as their cellular uptake and resulting fluorescence are dependent on transporter function. bohrium.com Another approach involves pre-column derivatization with a fluorescent tagging reagent like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), followed by HPLC separation and fluorescence detection, allowing for quantification at very low levels (limit of quantitation of 0.002 μg/ml). jst.go.jp

Chemiluminescence Assays: These assays are based on the emission of light from a chemical reaction. Chemiluminescence enzyme immunoassays (CLEIA) have been developed for the determination of free thyroxine in serum. researchgate.net In a competitive assay format, a known amount of enzyme-labeled thyroxine competes with the sample thyroxine for a limited number of antibody binding sites. After separation, a substrate is added that reacts with the enzyme to produce light; the intensity of the light is inversely proportional to the concentration of thyroxine in the sample. researchgate.net These methods are known for their high sensitivity, with detection limits in the picomolar range. researchgate.net

Bioluminescence Assays: These are a subset of chemiluminescence assays where the light-producing reaction is derived from a biological system. Luciferase reporter assays are used in research to screen for compounds that interact with thyroid hormone receptors. indigobiosciences.comindigobiosciences.com In these cell-based assays, cells are engineered to express a thyroid hormone receptor and a luciferase gene linked to a thyroid hormone response element. When a compound like L-Thyroxine binds to and activates the receptor, it triggers the expression of luciferase, and the resulting light emission can be quantified to measure the compound's activity. indigobiosciences.com

Infrared (IR) Spectroscopy for Molecular Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify and characterize molecules based on their vibrational modes. When applied to L-Thyroxine, Fourier Transform Infrared (FTIR) spectroscopy provides a unique molecular fingerprint, allowing for its identification and quantification. The FTIR spectrum of L-Thyroxine reveals several characteristic absorption peaks corresponding to specific functional groups within its structure. pensoft.netnih.gov

A study on the quantitative determination of levothyroxine sodium in pharmaceutical tablets utilized FTIR spectroscopy for analysis. pensoft.netdoaj.org The method involved extracting the L-Thyroxine from tablets and measuring its infrared spectrum. The peak area corresponding to the C=C stretching vibration, centered at 1409 cm⁻¹, was selected for quantification. pensoft.net This approach was validated according to International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, precision, and accuracy. pensoft.net

Key characteristic peaks in the FTIR spectrum of L-Thyroxine include: pensoft.netnih.gov

3509 cm⁻¹: O-H stretching vibration nih.gov

1608 cm⁻¹: C=O stretching vibration nih.gov

1583 cm⁻¹ and 1183 cm⁻¹: N-H asymmetric and symmetric stretching vibrations, respectively nih.gov

1538 cm⁻¹: N-H primary amine bending band pensoft.net

1409 cm⁻¹: C=C stretching band pensoft.net

1238 cm⁻¹: Ether-O-stretching vibration nih.gov

1184 cm⁻¹: C-O ether-stretching band pensoft.net

517 cm⁻¹: C-I alkyl halide-stretching band pensoft.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3509 | O-H stretching | Hydroxyl |

| 1608 | C=O stretching | Carboxyl |

| 1583 | N-H asymmetric stretching | Amine |

| 1538 | N-H bending | Primary Amine |

| 1409 | C=C stretching | Aromatic Ring |

| 1238 | Ether-O-stretching | Ether |

| 1184 | C-O ether-stretching | Ether |

| 1183 | N-H symmetric stretching | Amine |

| 517 | C-I stretching | Alkyl Halide |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an invaluable tool in pharmaceutical analysis. When coupled with separation techniques like liquid chromatography (LC), it provides a powerful platform for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior method for the analysis of thyroid hormones, offering enhanced specificity and accuracy compared to traditional immunoassays. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.govsepscience.com

In a typical LC-MS/MS workflow for L-Thyroxine analysis, the sample is first subjected to a protein precipitation step, followed by separation on a C18 column. semanticscholar.orgjddtonline.info The separated analytes are then introduced into the mass spectrometer. The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions. nih.govjddtonline.info

Several studies have developed and validated LC-MS/MS methods for the simultaneous determination of L-Thyroxine and its metabolite, liothyronine, in human serum. semanticscholar.orgjddtonline.infojapsonline.com These methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) sufficient to measure endogenous levels of these hormones. japsonline.com For instance, one method established a linearity range for L-Thyroxine from 20.0 to 1000 ng/mL. japsonline.com Another study reported a linearity range of 50.37 ng/mL to 300.13 ng/mL for L-Thyroxine. jddtonline.info

The robustness of LC-MS/MS makes it a valuable tool for pharmacokinetic studies, bioequivalence testing, and clinical monitoring of thyroid hormone levels. nih.govjddtonline.infojapsonline.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile biomolecules like L-Thyroxine. youtube.com In ESI-MS/MS, a high voltage is applied to a liquid to create an aerosol, which then generates gas-phase ions that are analyzed by the mass spectrometer. youtube.com ESI operating in the positive ion mode has been found to yield the best results for the analysis of iodothyronines. nih.gov

The protonated molecule [M+H]⁺ of L-Thyroxine is typically selected as the precursor ion for fragmentation in MS/MS analysis. nih.gov For L-Thyroxine, the precursor ion at m/z 777.54 gives rise to a dominant product ion at m/z 731.52. semanticscholar.orgjddtonline.info This specific transition is often used for quantification in MRM mode. semanticscholar.orgjddtonline.info The optimization of ESI parameters, such as capillary voltage and cone voltage, is crucial for achieving optimal sensitivity and signal stability. nih.govnih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| L-Thyroxine (LT4) | 777.54 | 731.52 | semanticscholar.orgjddtonline.info |

| L-Thyroxine (LT4) | 777.55 | 731.65 | japsonline.com |

| L-Thyroxine (LT4) | 777.800 | 731.700 | alochana.org |

| Liothyronine (LT3) | 651.64 | 605.65 | jddtonline.info |

| Liothyronine (LT3) | 651.70 | 605.85 | japsonline.com |

| L-Thyroxine-D3 (Internal Standard) | 780.53 | 734.19 | jddtonline.info |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting most elements at trace and ultra-trace levels. thermofisher.com In the context of L-Thyroxine research, ICP-MS is primarily used for the indirect determination of the compound by quantifying its iodine content. nih.govresearchgate.net Since each molecule of L-Thyroxine contains four iodine atoms, the concentration of L-Thyroxine can be calculated from the measured iodine concentration.

An ICP-MS method was developed for the direct determination of L-Thyroxine in aqueous media based on the analysis of its iodide content. nih.gov The method involved quantifying the isotope at m/z 126.90 for iodide. nih.gov This assay demonstrated linearity in the concentration range of 0.3–100 ng/mL for L-Thyroxine, with a lower limit of quantification of 0.3 ng/mL. nih.gov The high sensitivity of ICP-MS makes it particularly useful for dissolution studies of L-Thyroxine formulations. nih.gov

While highly sensitive, a limitation of ICP-MS is that it only provides information on the total elemental content and lacks the specificity to distinguish between different iodine-containing molecules that might co-elute. researchgate.net

Electrochemical Methods for Detection and Interaction Studies

Electrochemical methods offer a simple, rapid, and cost-effective alternative for the determination of electroactive compounds like L-Thyroxine. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric techniques, particularly square wave voltammetry (SWV), have been successfully employed for the quantitative analysis of L-Thyroxine. SWV is a large-amplitude differential technique that offers excellent sensitivity and rejection of background currents. nih.gov

A study investigating the voltammetric behavior of L-Thyroxine using SWV in a phosphate buffer solution (pH 7.0) reported two well-defined reduction peaks at -0.359 V and -1.01 V versus an Ag/AgCl reference electrode. The calibration curve for L-Thyroxine was found to be linear over two concentration ranges: 1.996x10⁻⁷ to 19.61x10⁻⁷ M and 0.996x10⁻⁶ to 11.857x10⁻⁶ M.

The development of modified electrodes, such as those incorporating carbon nanotubes or nanocomposites, has further enhanced the sensitivity and selectivity of voltammetric methods for L-Thyroxine detection. researchgate.net These electrochemical sensors have shown promise for the determination of L-Thyroxine in pharmaceutical formulations and biological samples. researchgate.net

Potentiometric Sensor Development

The development of potentiometric sensors offers a rapid, inexpensive, and portable alternative for the determination of L-Thyroxine. researchgate.net These sensors function based on ion-exchange mechanisms and have been fabricated using various materials and sensing elements to achieve high sensitivity and selectivity. researchgate.netmedmedchem.com

One approach involves the use of polyvinyl chloride (PVC) membrane electrodes. researchgate.netmedmedchem.com In a specific application, an L-Thyroxine-Hexadecyltrimethylammonium (LEV-HTA) ion-pair was used as the sensing element within the PVC membrane. researchgate.net The optimal performance of this sensor was achieved with a membrane composition of 30% PVC, 60% Dioctyl Phthalate (DBP) as a plasticizer, and 7% of the LEV-HTA ion-pair. researchgate.net This electrode exhibited a Nernstian response, indicating a predictable and stable potential change with varying concentrations of the analyte. researchgate.net

Another innovative strategy employs potentiometric microsensors constructed from a carbon nanopowder matrix. researchgate.netupb.ro These microsensors have been designed using cyclodextrins, such as maltodextrin (B1146171) and α-cyclodextrin, as selective ionophores for L-Thyroxine. researchgate.netupb.ro The performance of these sensors is notable for their low limits of quantification, reaching picomolar levels. researchgate.netupb.ro For instance, a microsensor based on maltodextrin achieved a limit of quantification for L-Thyroxine of 10⁻¹¹ mol/L. upb.ro These sensors demonstrate a near-Nernstian response and can complete an analysis within 5 minutes. upb.ro However, their direct application in complex biological matrices like whole blood can be challenging due to interferences from structurally similar compounds such as tryptophan and serotonin. upb.ro

Table 1: Performance Characteristics of Potentiometric Sensors for L-Thyroxine Analysis

| Sensor Type | Sensing Element/Ionophore | Matrix | Linear Range (mol/L) | Limit of Quantification/Detection (mol/L) | Response Slope (mV/decade) |

| PVC Membrane Electrode | LEV-HTA ion-pair | PVC | 1x10⁻⁵ to 1x10⁻² | 8x10⁻⁶ (LOD) | 58.6 ± 0.3 |

| Carbon Nanopowder Microsensor | Maltodextrin | Carbon Nanopowder | 10⁻¹¹ to 10⁻⁷ | 10⁻¹¹ (LOQ) | Near-Nernstian |

| Carbon Nanopowder Microsensor | α-Cyclodextrin | Carbon Nanopowder | 10⁻¹⁰ to 10⁻⁶ | 10⁻¹⁰ (LOQ) | Near-Nernstian |

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) has emerged as a powerful and efficient analytical technique for the separation and quantification of L-Thyroxine in research and quality control settings. nih.govjaper.in CE offers several advantages over traditional chromatographic methods, including rapid analysis times, automation, higher separation efficiency, and lower consumption of solvents. japer.in The technique separates components based on their differential migration in an electric field within a narrow fused silica capillary. japer.in